![molecular formula C19H24N4O3 B2394167 3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine CAS No. 1029776-66-6](/img/structure/B2394167.png)
3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as FPEP and belongs to the class of pyridine derivatives. FPEP has shown promising results in several studies and has been investigated for its potential use in various medical applications.
Scientific Research Applications
Corrosion Inhibition
A study conducted by Kaya et al. explored the corrosion inhibition properties of piperidine derivatives, including those similar in structure to the compound . These derivatives demonstrated significant efficiency in inhibiting the corrosion of iron, assessed through quantum chemical calculations and molecular dynamics simulations. This research suggests potential applications of such compounds in protecting metals against corrosion, especially in industrial settings (Kaya et al., 2016).
Antimycobacterial Activity
Another study by Kumar et al. described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates the potential of piperidine derivatives in developing treatments against tuberculosis, highlighting the importance of structural modifications for enhancing biological activity (Kumar et al., 2008).
Photovoltaic Applications
Chen et al. investigated alcohol-soluble conjugated polymers with pyridine incorporated at the side chains for use as cathode interfacial layers in polymer solar cells. The inclusion of pyridine improved solubility and electrical properties, enhancing the power conversion efficiency of solar cells. This research underscores the role of pyridine derivatives in improving renewable energy technologies (Chen et al., 2017).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-4-3-5-11-23)26-13-17(24)21-15-6-8-16(25-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCDAYQJVRBKQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)

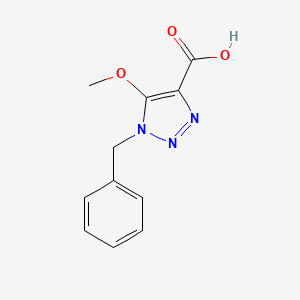


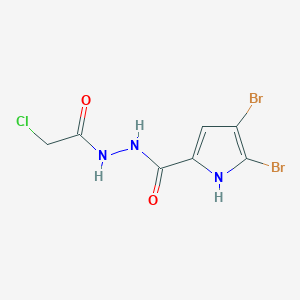
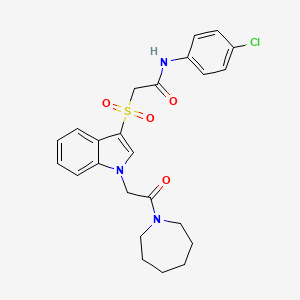
![Ethyl 1-(6-isobutyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2394099.png)


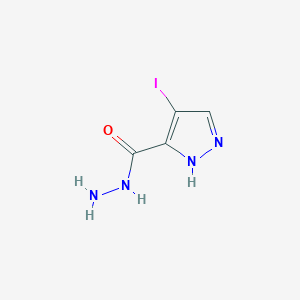
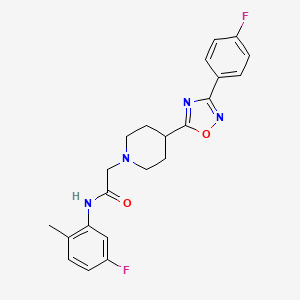
![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)
